5-(Bromomethyl)-4-ethyl-1,3-thiazole
Description
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
5-(bromomethyl)-4-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c1-2-5-6(3-7)9-4-8-5/h4H,2-3H2,1H3 |
InChI Key |
HEVXFCQOLKLQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 5-(Bromomethyl)-4-ethyl-1,3-thiazole with structurally related thiazole derivatives:
Physicochemical Properties
- Reactivity : Bromomethyl-substituted thiazoles (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to bromine’s superior leaving-group ability . Ethyl groups enhance lipophilicity, improving membrane permeability in bioactive compounds .
- Stability : Diphenyl-substituted derivatives (e.g., 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole) show higher thermal stability (melting point = 112°C) due to aromatic stacking interactions .
Therapeutic Potential
- Antitubercular Applications: Ethyl-triazole-thiazole hybrids (e.g., N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide) exhibit reduced hepatotoxicity compared to first-line drugs like isoniazid, highlighting the safety profile of ethyl-thiazole derivatives .
- Anticancer Activity : Chloro- and bromo-thiazoles (e.g., 5-(2-Bromoethyl)-4-methyl-1,3-thiazole) disrupt cancer cell proliferation by alkylating DNA or inhibiting tyrosine kinases .
Key Research Findings
Substituent Effects on Bioactivity :
- Bromine at the 5-position enhances electrophilicity, making compounds more reactive in covalent drug targeting .
- Ethyl groups improve metabolic stability compared to methyl analogs, as seen in triazole-thiazole hybrids .
Synthetic Challenges :
- Bromomethyl-thiazoles require anhydrous conditions to prevent hydrolysis of the C-Br bond .
- Diphenyl derivatives face solubility issues in aqueous media, necessitating formulation with co-solvents .
Structure-Activity Relationships (SAR) :
Preparation Methods
Cyclization Step
The thiazole ring is synthesized by reacting an α-haloketone with a thioamide. To introduce the ethyl group at position 4, 1-bromo-3-ethylacetone is used as the α-haloketone, while thioacetamide serves as the sulfur and nitrogen source. The reaction proceeds in ethanol under reflux (78°C) for 12–24 hours.
Key Parameters :
-
Solvent: Ethanol or DMF.
-
Temperature: 70–80°C.
-
Yield: 60–75% (reported for analogous thiazoles).
Bromination of the Methyl Group
The methyl group at position 5 is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) and a halogenated solvent (CCl₄ or CHCl₃). The reaction is conducted under reflux (80°C) for 6–8 hours.
Optimization Insights :
-
Radical Initiator : AIBN (1 mol%) ensures consistent radical chain propagation.
-
Side Reactions : Over-bromination is minimized by maintaining NBS in stoichiometric excess (1.1 eq).
-
Yield : 70–85% after purification via silica gel chromatography.
Cyclization Using Bromomethyl-Containing Reagents
This one-pot approach integrates the bromomethyl group during thiazole ring formation, bypassing post-synthesis modification.
Reaction of 1,3-Dibromoacetone with 2-Imino-4-thiobiuret
Adapting methodologies from thiazole derivative patents, 1,3-dibromoacetone reacts with 2-imino-4-thiobiuret in acetone or aqueous acetone at 20–80°C. The ethyl group is introduced via 3-ethyl-1-bromoacetone instead of 1,3-dibromoacetone.
Advantages :
-
Selectivity : The reaction tolerates impurities in the α-haloketone (e.g., 1-bromoacetone), ensuring high fidelity.
-
Conditions : Mild temperatures (50–55°C) and short reaction times (1–2 hours).
Direct Bromination of Pre-formed Thiazole Derivatives
For scalability, pre-formed 4-ethyl-1,3-thiazoles with a methyl group at position 5 are brominated using gaseous HBr or PBr₃.
Hydrobromic Acid (HBr) Method
Gaseous HBr is bubbled through a solution of 4-ethyl-5-methyl-1,3-thiazole in acetic acid at 0–5°C. The reaction is quenched with ice water, and the product is extracted with dichloromethane.
Limitations :
Phosphorus Tribromide (PBr₃) Bromination
PBr₃ offers a milder alternative, reacting with the methyl group in anhydrous diethyl ether at room temperature.
Key Considerations :
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Hantzsch + Bromination | 1-Bromo-3-ethylacetone, Thioacetamide | Reflux, NBS/AIBN | 70–85% | Moderate |
| Cyclization with Bromine | 3-Ethyl-1-bromoacetone, 2-Imino-4-thiobiuret | 50–55°C, Acetone | 65–78% | High |
| Direct Bromination (HBr) | 4-Ethyl-5-methyl-1,3-thiazole | 0–5°C, Acetic Acid | 50–60% | Low |
| Direct Bromination (PBr₃) | 4-Ethyl-5-methyl-1,3-thiazole | 25°C, Anhydrous Et₂O | 75–80% | Moderate |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Ensuring ethyl and bromomethyl groups occupy positions 4 and 5, respectively, requires precise stoichiometry. Excess α-haloketone (1.2 eq) drives complete conversion of the thioamide.
Bromination Efficiency
Radical bromination (Method 1) achieves higher yields than electrophilic methods but demands rigorous temperature control to prevent di-substitution.
Q & A
Basic Questions
Q. What are the key physicochemical properties and characterization methods for 5-(Bromomethyl)-4-ethyl-1,3-thiazole?
- Answer : The compound (C₄H₄BrNS) has a molecular weight of 178.05 g/mol . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the bromomethyl group and ethyl substitution, infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~550–650 cm⁻¹), and elemental analysis to verify purity (>95% as reported in some derivatives) . Melting points and solubility in polar solvents (e.g., ethanol, DMSO) should be experimentally determined, as these properties vary with substituents .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A two-step approach is often employed:
Thiazole core formation : Cyclocondensation of ethyl thioamides with α-bromo ketones, using catalysts like acetic acid or triethylamine .
Bromination : Selective bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light .
Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the bromomethyl derivative .
Advanced Questions
Q. How can computational methods guide the design of derivatives for biological activity?
- Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as enzymes in microbial pathways . For example, derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced interactions with Mycobacterium tuberculosis enzymes . Molecular dynamics (MD) simulations further validate stability in biological environments .
Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?
- Answer :
- Protection of reactive sites : Use temporary protecting groups (e.g., tert-butoxycarbonyl) on the thiazole nitrogen to prevent alkylation side reactions .
- Controlled reaction conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres to minimize debromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
Q. How do structural modifications impact the compound’s biological activity?
- Answer :
- Ethyl group substitution : Bulkier alkyl groups (e.g., isopropyl) reduce solubility but enhance membrane permeability .
- Bromomethyl replacement : Substituting bromine with azide (-N₃) enables "click chemistry" for bioconjugation, improving targeting in anti-tuberculosis studies .
- Heterocyclic fusion : Incorporating triazole or benzimidazole rings (e.g., via Huisgen cycloaddition) increases binding affinity to microbial enzymes .
Methodological Focus
Q. How should researchers analyze contradictory spectral data for this compound?
- Answer :
Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts to resolve ambiguities (e.g., distinguishing CH₂Br from CH₃ groups) .
High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially when elemental analysis discrepancies arise .
X-ray crystallography : Resolve structural uncertainties, as demonstrated for related bromophenyl-thiazole derivatives .
Q. What experimental precautions ensure stability during storage and reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
